2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
This compound is a thienopyrimidine derivative featuring a sulfanyl-acetamide side chain and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-17-8-10-18(11-9-17)27-22(29)21-19(12-14-30-21)26-23(27)31-15-20(28)25-13-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAZNCZCSNDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under specific conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenylpropylacetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine core with the phenylpropylacetamide group using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications in drug development. Its structural components may contribute to:
- Antimicrobial Activity : Preliminary studies indicate that thienopyrimidine derivatives can exhibit antimicrobial properties against various pathogens.
- Antiviral Properties : Research is ongoing to evaluate the efficacy of this compound against viral infections.
- Anticancer Activity : The compound's interaction with specific cellular pathways may inhibit cancer cell proliferation.
The biological activities of this compound are of significant interest:
- Mechanism of Action :
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling.
- Gene Expression Regulation : The compound may affect the expression of genes related to various biological processes.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- It can be utilized as a reagent in various organic reactions to synthesize more complex molecules.
- The unique functional groups allow for further derivatization, enhancing its chemical versatility.
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Oxo-3-(4-chlorophenyl)-thieno[3,2-d]pyrimidine | Similar thienopyrimidine structure | Lacks sulfanyl and acetamide groups |
| N-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-6-amines | Amino group instead of acetamide | Different biological activities |
| 5-Fluoro-N-(phenyl)acetamides | Similar acetamide structure | Variation in phenyl substituents |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : In vitro tests have shown that derivatives of thienopyrimidine exhibit significant activity against bacterial strains, indicating their potential for developing new antibiotics.
- Anticancer Research : A study demonstrated that compounds with similar structures could inhibit tumor growth in preclinical models, suggesting that this compound may have similar effects.
- Synthetic Methodologies : Research has focused on optimizing synthetic routes for producing this compound efficiently, highlighting its role as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related thienopyrimidine and pyrimidine derivatives (Table 1). Key variations include substituents on the aryl/alkyl groups and the core heterocyclic system, which influence physicochemical properties and biological activity.
Table 1. Structural and Functional Comparison of Analogs
Key Research Findings
Impact of Substituents on Bioactivity :
- The 4-chlorophenyl group (common in all analogs) is associated with enhanced electronic effects and hydrophobic interactions in target binding .
- Alkyl chains (e.g., 3-phenylpropyl in the target compound) improve lipophilicity, which correlates with increased cellular uptake in analogs like ZINC2719985 (logP ~3.5) .
Non-fused pyrimidine analogs (e.g., ) lack the thiophene ring, reducing π-stacking capacity but increasing solubility (e.g., ~2.5 mg/mL in DMSO for vs. <1 mg/mL for thienopyrimidines).
Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to ’s coupling protocol, where diazonium salts react with cyanoacetamide intermediates to form hydrazone-linked derivatives .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.86 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological applications.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally similar to our target compound have shown MIC values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 4c | S. aureus | 25 |
| 4e | E. coli | 30 |
| 5g | M. tuberculosis | 50 |
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored in various studies. Notably, compounds have been synthesized that inhibit tumor cell proliferation effectively:
- Cell Line Studies : A series of synthesized thieno[3,2-d]pyrimidines were tested against breast cancer cell lines with inhibitory activities ranging from 43% to 87% at concentrations of 10 µM .
Table 2: Anticancer Efficacy of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| VIII | Breast Cancer | 87 |
| IX | Non-Small Cell Lung Cancer | 75 |
Anti-inflammatory Activity
Preliminary studies suggest that certain derivatives may also possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives against clinical isolates. The results indicated that modifications at the N-acetamide position significantly enhanced activity against resistant strains .
- Cancer Cell Proliferation : In another case study, a derivative was assessed for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with the compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
